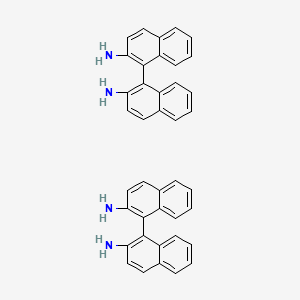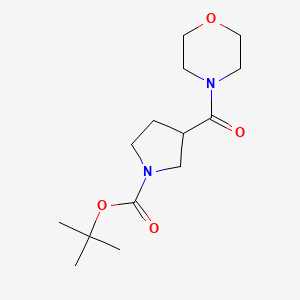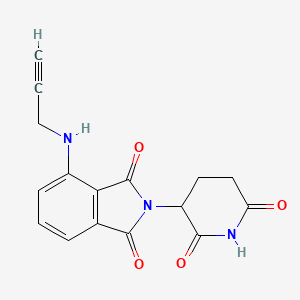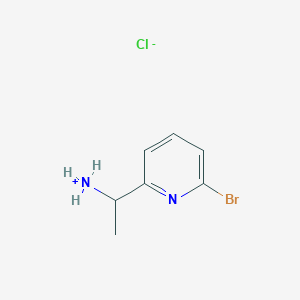
1-(2-(trifluoromethyl)benzyl)-1H-pyrazole
Descripción general
Descripción
1-(2-(trifluoromethyl)benzyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H9F3N2 and its molecular weight is 226.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(trifluoromethyl)benzyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(trifluoromethyl)benzyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis Applications
- Rhodium(I) and Iridium(I) Complexes: A study by Hua et al. (2012) explored the use of ligands like 4-((1H-pyrazol-1-yl)methyl)-1-benzyl-1H-1,2,3-triazole in the synthesis of rhodium(I) and iridium(I) complexes. These complexes are significant in catalysis, showcasing the utility of pyrazole derivatives in the formation of metallacycles for potential applications in chemical reactions.
Chemical Properties and Analysis
- pKa Determination by NMR Spectroscopy: The research by Jones et al. (1996) demonstrated the synthesis of various trifluoromethylazoles, including derivatives of 1H-pyrazole. This study is significant for understanding the chemical properties of these compounds, especially in determining pKa values using 19F NMR spectroscopy, which is essential in predicting the behavior of these compounds in different environments.
Drug Development
- Synthesis in Cyclooxygenase-2 Inhibitors: A study by Penning et al. (1997) focused on the synthesis of 1,5-diarylpyrazole derivatives, including compounds with a trifluoromethyl-1H-pyrazol-1-yl group. These compounds were evaluated for inhibiting cyclooxygenase-2, an enzyme target in drug development for inflammatory diseases.
Molecular Docking and Affinity Studies
- Adenosine Receptors Affinity: Federico et al. (2015) developed a series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, conjugated with 1-(3-trifluoromethyl-benzyl)-1H-pyrazole. This study explored their affinity and selectivity at adenosine receptor subtypes, highlighting the role of pyrazole derivatives in molecular docking and receptor binding studies.
Structural Studies
- Crystallographic Studies: The work by Yang and Li (2008) focused on the crystal structure of a pyrazole derivative. Such studies are crucial for understanding the molecular geometry and potential applications of these compounds in material science and chemistry.
Propiedades
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)10-5-2-1-4-9(10)8-16-7-3-6-15-16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNSXMZFNVPNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(trifluoromethyl)benzyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-1-[(4-methoxyphenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B8113689.png)
![(4R)-2-(2,4-dimethoxyphenyl)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]thiolane-3-carboxylic acid](/img/structure/B8113693.png)
![4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid](/img/structure/B8113705.png)
![(S)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B8113714.png)

![4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8113726.png)





![1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B8113765.png)
![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B8113769.png)
